molecular formula C7H19N2O4PS B13356192 2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate

2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate

Cat. No.: B13356192
M. Wt: 258.28 g/mol
InChI Key: CQNMYFIBXSISOG-UHFFFAOYSA-N
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Description

2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is a compound with significant potential in various scientific fields. It contains functional groups such as amines, thiols, and phosphates, making it versatile for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate typically involves the reaction of 2-mercaptoethanol with 5-aminopentylamine under controlled conditions. The reaction is carried out in the presence of a phosphate donor, such as phosphoric acid, to introduce the phosphate group. The reaction conditions often include a solvent like water or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating cellular processes. The amine groups can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable tool in various scientific disciplines .

Properties

Molecular Formula

C7H19N2O4PS

Molecular Weight

258.28 g/mol

IUPAC Name

[2-(5-aminopentylamino)-1-sulfanylethyl] dihydrogen phosphate

InChI

InChI=1S/C7H19N2O4PS/c8-4-2-1-3-5-9-6-7(15)13-14(10,11)12/h7,9,15H,1-6,8H2,(H2,10,11,12)

InChI Key

CQNMYFIBXSISOG-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CCNCC(OP(=O)(O)O)S

Origin of Product

United States

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